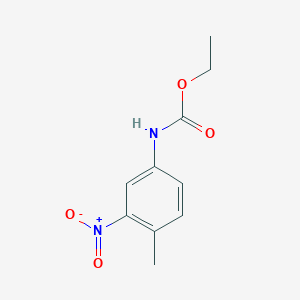

N-Ethoxycarbonyl-3-nitro-p-toluidine

Description

Properties

IUPAC Name |

ethyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEVLTABICCPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408366 | |

| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-53-6 | |

| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis involves a two-step process starting from p-toluidine: protection of the amino group followed by regioselective nitration. This document will delve into the mechanistic underpinnings, detailed experimental protocols, safety considerations, and characterization of the final product.

Introduction

The synthesis of specifically substituted nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. This compound, also known as Ethyl (4-methyl-3-nitrophenyl)carbamate[1], serves as a crucial building block. The ethoxycarbonyl group acts as a protecting group for the amine functionality of p-toluidine, which allows for the selective nitration at the position ortho to the amine and meta to the methyl group. Direct nitration of p-toluidine would lead to a mixture of products and significant oxidation, making the protection step essential for a clean and efficient reaction.[2][3]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Protection of the Amino Group: p-Toluidine is reacted with ethyl chloroformate to form N-ethoxycarbonyl-p-toluidine (ethyl (4-methylphenyl)carbamate). This step introduces a carbamate protecting group, which deactivates the aromatic ring to a lesser extent than a protonated amino group and directs subsequent electrophilic substitution.

-

Nitration: The protected intermediate, N-ethoxycarbonyl-p-toluidine, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding the desired product, this compound.

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection of p-Toluidine

Mechanism: Nucleophilic Acyl Substitution

The protection of the amino group of p-toluidine with ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the p-toluidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the departure of the chloride leaving group to form the stable N-ethoxycarbonyl-p-toluidine. A weak base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Diagram of the Protection Step Mechanism

Caption: Mechanism of the amine protection reaction.

Experimental Protocol: Synthesis of N-Ethoxycarbonyl-p-toluidine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluidine | 107.15 | 10.7 g | 0.1 |

| Ethyl Chloroformate | 108.52 | 11.9 g (10.4 mL) | 0.11 |

| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 |

| Dichloromethane | - | 100 mL | - |

| 1 M HCl | - | 50 mL | - |

| Saturated NaHCO₃ | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of dichloromethane.

-

Add pyridine (8.9 mL, 0.11 mol) to the solution and cool the flask in an ice bath to 0-5 °C.

-

Slowly add ethyl chloroformate (10.4 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol/water to yield pure N-ethoxycarbonyl-p-toluidine as a white solid.

Part 2: Nitration of N-Ethoxycarbonyl-p-toluidine

Mechanism: Electrophilic Aromatic Substitution

The nitration of N-ethoxycarbonyl-p-toluidine is a classic example of electrophilic aromatic substitution.[4] In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[4] The N-ethoxycarbonyl group is an ortho-, para-director. However, due to steric hindrance from the protecting group, the nitronium ion preferentially attacks the ortho position relative to the activating carbamate group, which is also the meta position to the methyl group. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed. Deprotonation of this intermediate by a weak base (such as HSO₄⁻ or H₂O) restores aromaticity and yields the final product.

Diagram of the Nitration Mechanism

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Ethoxycarbonyl-p-toluidine | 179.22 | 9.0 g | 0.05 |

| Concentrated H₂SO₄ (98%) | 98.08 | 25 mL | - |

| Concentrated HNO₃ (70%) | 63.01 | 4.5 mL | ~0.07 |

| Ice | - | - | - |

| Ethanol | - | - | - |

Procedure:

-

In a 100 mL flask, carefully add N-ethoxycarbonyl-p-toluidine (9.0 g, 0.05 mol) in small portions to 25 mL of concentrated sulfuric acid while stirring and cooling in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the carbamate in sulfuric acid over a period of 45 minutes. The temperature must be strictly maintained below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to afford this compound as a pale yellow solid.

Safety Considerations

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Suspected of causing cancer.[5][6] Very toxic to aquatic life.[5]

-

Ethyl Chloroformate: Highly flammable liquid and vapor.[7][8] Fatal if inhaled.[7][9][10] Causes severe skin burns and eye damage.[7][9][10] It is also a lachrymator and moisture sensitive.[9]

-

Nitric Acid: Strong oxidizer that may intensify fire.[11][12] Causes severe skin burns and eye damage.[11][12][13] Toxic if inhaled.[11] Corrosive to metals.[11][12][13]

-

Sulfuric Acid: Causes severe skin burns and eye damage.[14][15][16][17] Reacts violently with water, generating significant heat.[14][15]

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. The addition of the nitrating mixture must be slow and monitored closely.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the substitution pattern on the aromatic ring and the presence of the ethyl and methyl groups.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

FT-IR: To identify characteristic functional groups such as the N-H, C=O (carbamate), and N-O (nitro) stretching vibrations.

-

-

Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

The synthesis of this compound from p-toluidine is a robust and well-established procedure that highlights fundamental organic chemistry principles, including the use of protecting groups and the mechanism of electrophilic aromatic substitution. Careful execution of the experimental protocols and adherence to safety precautions are paramount for a successful and safe synthesis. This guide provides the necessary technical details for researchers and professionals to confidently perform this synthesis in a laboratory setting.

References

- Fisher Scientific. (2025, December 19).

- Cole-Parmer. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- [No Title]. (2015, February 2).

- Sigma-Aldrich. (2024, September 6).

- [No Title]. (2018, December 7).

- Sigma-Aldrich. (2024, November 5).

- Deepak Nitrite. (2023, March 20).

- SEASTAR CHEMICALS. (2022, November 17).

- Chemos GmbH & Co. KG. (n.d.).

- Loba Chemie. (2025, April 28). p-TOLUIDINE AR.

- ChemicalBook. (2025, September 27).

- AquaPhoenix Scientific. (2023, August 18).

- Nexchem Ltd. (2014, August 6).

- Chemos GmbH & Co. KG. (n.d.).

- Chemos GmbH & Co. KG. (2022, October 10).

- CDH Fine Chemical. (n.d.).

- [No Author]. (2018, April 30).

- Synquest Labs. (n.d.).

- [No Title].

- CDH Fine Chemical. (n.d.).

- Lanxess. (2015, August).

- [No Title].

- [No Title].

- Arctom. (n.d.). CAS NO. 7745-94-0 | 3-Chloro-N,4-dimethylaniline, HCl ....

- MolCore. (n.d.). 7745-94-0 | 3-Chloro-N,4-dimethylaniline hydrochloride.

- Dos Santos, P. (n.d.). Electrophilic substitution (case aniline)

- [No Author]. (2019, May 25). Nitration of aniline. Chemistry Stack Exchange.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.

- Wikipedia. (n.d.).

- National Institutes of Health. (2016, September 26).

- Organic Syntheses Procedure. (n.d.). m-NITROTOLUENE.

- ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN110642723A - Synthesis method of p-nitro-o-toluidine.

- Cram. (n.d.). P Toluidine Synthesis Analysis - 878 Words.

- Organic Syntheses Procedure. (n.d.). m-Toluidine, N-ethyl.

- Alchem Pharmtech. (n.d.). CAS 16648-53-6 | Ethyl (4-methyl-3-nitrophenyl)

- TCI Chemicals. (n.d.). This compound | 16648-53-6.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. seastarchemicals.com [seastarchemicals.com]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. health.state.mn.us [health.state.mn.us]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. teck.com [teck.com]

An In-depth Technical Guide to N-Ethoxycarbonyl-3-nitro-p-toluidine (CAS: 16648-53-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethoxycarbonyl-3-nitro-p-toluidine, a key chemical intermediate. Drawing from established chemical principles and safety protocols, this document details the compound's properties, a validated synthesis pathway, critical safety measures, and its potential applications in synthetic chemistry. The information herein is structured to empower researchers with the foundational knowledge required for the safe and effective handling and utilization of this compound.

Compound Overview and Physicochemical Properties

This compound, also known by its IUPAC name ethyl (4-methyl-3-nitrophenyl)carbamate, is a substituted aromatic nitro compound.[1] Its structure incorporates a p-toluidine core functionalized with an ethoxycarbonyl protecting group on the amine and a nitro group ortho to the amine. This specific arrangement of functional groups makes it a valuable and versatile building block in multi-step organic synthesis.

The ethoxycarbonyl group serves as a carbamate, a stable protecting group for the aniline nitrogen. This protection is crucial as it deactivates the ring towards certain electrophilic reactions and prevents unwanted side reactions of the amino group, such as oxidation, during processes like nitration. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a precursor to an amino group, enabling further diverse chemical transformations.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 16648-53-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.22 g/mol | [2] |

| IUPAC Name | ethyl (4-methyl-3-nitrophenyl)carbamate | [1] |

| Synonyms | N-Carbethoxy-3-nitro-p-toluidine, Ethyl 4-Methyl-3-nitrophenylcarbamate, N-(3-Nitro-4-methylphenyl)urethan | [2][3] |

| Appearance | White to Yellow to Green powder/crystal | [2] |

| Melting Point | 78.0 - 82.0 °C | [2] |

| Purity | >98.0% (as determined by HPLC) | [2] |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step sequence starting from the readily available p-toluidine. This strategy is predicated on the necessity of protecting the highly activating amino group prior to the electrophilic nitration step to ensure correct regioselectivity and prevent oxidative side reactions.

-

Step 1: Protection of p-Toluidine. The amino group of p-toluidine is first protected as an ethyl carbamate. This transformation reduces the activating effect of the amino group and directs the subsequent nitration primarily to the position ortho to the amino group.

-

Step 2: Electrophilic Aromatic Nitration. The protected intermediate, ethyl N-(p-tolyl)carbamate, undergoes regioselective nitration to introduce a nitro group onto the aromatic ring, yielding the final product.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for the protection of anilines and the nitration of deactivated aromatic systems.

Part A: Synthesis of Ethyl N-(p-tolyl)carbamate (Intermediate)

-

Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Add p-toluidine (10.7 g, 0.1 mol) and pyridine (8.7 mL, 0.11 mol) to 100 mL of dichloromethane.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. Add ethyl chloroformate (10.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol/water to obtain pure ethyl N-(p-tolyl)carbamate as a white solid.

Part B: Synthesis of this compound (Final Product)

-

Reagent Preparation: In a fume hood, carefully add concentrated sulfuric acid (30 mL) to a 100 mL flask and cool to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add the dried ethyl N-(p-tolyl)carbamate (9.0 g, 0.05 mol) from Part A to the cold sulfuric acid with stirring, ensuring the temperature is maintained below 5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (3.8 mL, 0.06 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the carbamate over 30-45 minutes.[4] It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.[5][6]

-

Reaction Completion: After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[4] The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[4][5]

-

Purification: Recrystallize the crude product from ethanol to yield this compound as a pale yellow solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the expected NMR chemical shifts can be predicted based on the structure and known substituent effects. This data is crucial for in-process reaction monitoring and final product verification.

Caption: Structure and predicted NMR spectral data for this compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound, particularly due to its nitroaromatic nature and the hazardous reagents used in its synthesis.

Table 2: Hazard and Safety Information

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Safety glasses (face shield if necessary), chemical-resistant gloves, protective clothing, dust respirator. | [7] |

| Handling | Perform all operations in a well-ventilated area, preferably a chemical fume hood. Use a local exhaust system if dust generation is likely. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [7] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents. | [7] |

| First Aid (Skin Contact) | Remove contaminated clothing. Rinse skin with plenty of water. Seek medical advice if irritation or a rash occurs. | [7] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7] |

| Spill Response | Avoid dust dispersion. Sweep up spilled material into an airtight container for proper disposal in accordance with local regulations. | [7] |

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Precursor to Diamines: The most prominent application is the reduction of the nitro group to an amine. This transformation yields ethyl (3-amino-4-methylphenyl)carbamate, a substituted o-phenylenediamine derivative. Such compounds are valuable precursors for the synthesis of heterocyclic structures like benzimidazoles, quinoxalines, and phenazines, which are common scaffolds in pharmaceuticals and materials science.

-

Modification of the Carbamate: The ethoxycarbonyl group can be cleaved under basic or acidic conditions to regenerate the free amine, should that be required at a later synthetic stage.

-

Electrophilic and Nucleophilic Aromatic Substitution: The electronic properties of the ring, influenced by the nitro, methyl, and carbamate groups, can be exploited for further substitutions on the aromatic ring, allowing for the synthesis of more complex, polysubstituted aromatic compounds.

Caption: Key synthetic transformations and potential applications of the title compound.

Conclusion

This compound (CAS 16648-53-6) is a strategically important intermediate in organic synthesis. Its preparation via a logical two-step protection-nitration sequence from p-toluidine is a practical approach for research and development labs. The compound's true value is realized in its role as a precursor to substituted diamines and other polysubstituted aromatics, which are foundational for building complex heterocyclic molecules. Proper understanding of its synthesis, properties, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from TCI Chemicals website.[7]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from Fisher Scientific website.[8]

-

Chemistry 210 Experiment 10. (n.d.). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from a university chemistry lab manual.[4]

- Sciencelab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from Sciencelab.com. [This is a general MSDS, principles apply].

- Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from Merck Millipore website. [This is a general SDS, principles apply].

-

YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. [Video]. YouTube.[5]

-

TCI Chemicals. (n.d.). This compound | 16648-53-6. Retrieved from TCI Chemicals website.[2][3]

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). N-Ethyl-p-toluidine. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem.[1][7]

- Organic Syntheses. (n.d.). m-NITROTOLUENE.

-

YouTube. (2020, February 13). Nitration Lab. [Video]. YouTube.[6]

-

ResearchGate. (2025, August 10). (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate. Retrieved from ResearchGate.[9]

-

PubChem. (n.d.). 2-(N-Ethylanilino)ethyl N-(P-tolyl)carbamate. National Center for Biotechnology Information. Retrieved from PubChem.[10]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications.[11]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from a university research project.[12]

-

Sigma-Aldrich. (n.d.). ETHYL N-(P-TOLYL)CARBAMATE AldrichCPR. Retrieved from Sigma-Aldrich website.

-

ChemicalBook. (n.d.). ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum. Retrieved from ChemicalBook.[13]

-

PubMed Central (PMC). (n.d.). Methyl N-(4-nitrophenyl)carbamate. Retrieved from PMC.[14]

-

p-Toluidine Unveiled: From Precursor to Powerhouse. (n.d.). Retrieved from a chemical supplier's technical article.[15]

-

PubMed. (n.d.). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. Retrieved from PubMed.[16]

Sources

- 1. This compound | C10H12N2O4 | CID 5104063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16648-53-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 16648-53-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-(N-Ethylanilino)ethyl N-(P-tolyl)carbamate | C18H22N2O2 | CID 3466740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. stmarys-ca.edu [stmarys-ca.edu]

- 13. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]

- 14. Methyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of N-Carbethoxy-3-nitro-p-toluidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the realm of synthetic organic chemistry and drug discovery, the precise characterization of a molecule's physical properties is paramount. These properties govern a compound's behavior, from its solubility in various media to its crystalline structure, profoundly influencing its suitability for further development. This guide focuses on N-Carbethoxy-3-nitro-p-toluidine, systematically known as ethyl (3-nitro-4-methylphenyl)carbamate.

I. Structural and Predicted Physicochemical Properties of N-Carbethoxy-3-nitro-p-toluidine

The molecular structure of N-Carbethoxy-3-nitro-p-toluidine combines a p-toluidine core with a nitro group at the 3-position and a carbethoxy (ethyl carbamate) group on the amine nitrogen. This specific arrangement of functional groups allows us to predict certain physical characteristics.

-

Molecular Formula: C₁₀H₁₂N₂O₄

-

Molecular Weight: 224.21 g/mol

-

Predicted Solubility: The presence of a nitro group and a carbamate linkage introduces polarity, suggesting moderate solubility in polar organic solvents like ethanol, methanol, and acetone. The aromatic ring and the ethyl group contribute to some non-polar character, likely resulting in poor solubility in non-polar solvents such as hexanes and in aqueous solutions.

-

Predicted Melting Point: The melting point is influenced by the planarity of the molecule, which affects crystal packing. The presence of the nitro and carbethoxy groups will likely lead to a higher melting point compared to the parent p-toluidine due to increased intermolecular forces such as dipole-dipole interactions and potential hydrogen bonding.

II. A Case Study: Physical Properties of Ethyl (3-nitrophenyl)carbamate

To provide a tangible and experimentally grounded reference, we will now delve into the known physical properties of ethyl (3-nitrophenyl)carbamate (CAS No: 6275-72-5), an isomer of our target compound.[1] This molecule differs only in the absence of the methyl group on the phenyl ring.

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Melting Point | Not experimentally determined; prone to thermal decomposition above this point. | [1] |

| Boiling Point | Not experimentally determined; likely decomposes at elevated temperatures. | [1] |

| Solubility | Good solubility in polar organic solvents (methanol, ethanol, acetone); poor solubility in non-polar organic solvents (petroleum hydrocarbons); excellent solubility in chlorinated solvents (dichloromethane, chloroform). | [1] |

III. Experimental Protocols for Physicochemical Characterization

The following protocols are standard methodologies for determining the physical properties of organic compounds and are directly applicable to N-Carbethoxy-3-nitro-p-toluidine.

A. Determination of Melting Point

The melting point is a critical indicator of purity. The protocol described here utilizes the capillary method, a widely accepted technique.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.

B. Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) or as a thin film.

-

Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups. For N-Carbethoxy-3-nitro-p-toluidine, characteristic peaks would be expected for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the spectra are acquired.

-

Data Analysis:

-

¹H NMR: The chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

-

¹³C NMR: The number of signals indicates the number of non-equivalent carbons, and their chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using a suitable technique, such as electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

IV. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel organic compound like N-Carbethoxy-3-nitro-p-toluidine.

Caption: Workflow for the characterization of N-Carbethoxy-3-nitro-p-toluidine.

V. Conclusion

While direct experimental data for N-Carbethoxy-3-nitro-p-toluidine remains elusive, a robust framework for its characterization can be established based on well-understood chemical principles and the known properties of its structural analogs. The methodologies outlined in this guide provide a clear and scientifically rigorous path for any researcher or drug development professional seeking to elucidate the physical properties of this and other novel chemical entities. The application of these standard protocols will undoubtedly yield the critical data necessary to advance our understanding and potential applications of such compounds.

References

-

PubChem. Ethyl (4-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl (3-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Ethyl N-(4-methyl-3-nitrophenyl)carbamate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl N-(4-methyl-3-nitrophenyl)carbamate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's synthesis, properties, and applications. This document emphasizes the causality behind synthetic choices and provides robust, self-validating protocols grounded in established chemical principles.

Executive Summary & Chemical Identity

Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a nitroaromatic carbamate that serves as a versatile building block in organic synthesis. Its structure incorporates a protected amine (as an ethyl carbamate), a methyl group, and a nitro group on a benzene ring. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The ethoxycarbonyl group provides a stable and reliable means of protecting the aniline nitrogen, allowing for selective chemical transformations at other positions on the aromatic ring.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | Ethyl N-(4-methyl-3-nitrophenyl)carbamate | [1] |

| Common Name | N-Ethoxycarbonyl-3-nitro-p-toluidine | [1] |

| Synonyms | Ethyl (4-methyl-3-nitrophenyl)carbamate, N-Carbethoxy-3-nitro-p-toluidine | [1] |

| CAS Number | 16648-53-6 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 80-82 °C | |

| SMILES | CCOC(=O)Nc1ccc(C)c(c1)[O-] |

Strategic Synthesis Pathway

The synthesis of Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a well-defined, two-step process that begins with the commercially available starting material, p-toluidine (4-methylaniline). The logic of this pathway is to first introduce the nitro group onto the aromatic ring and then protect the amine functionality as a carbamate.

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (Precursor)

Causality of Experimental Choices: The direct nitration of p-toluidine is performed under strongly acidic conditions. The amino group of p-toluidine is protonated to form the anilinium ion. This deactivates the ring towards electrophilic substitution and directs the incoming nitro group primarily to the meta position relative to the ammonium group, which corresponds to the ortho position relative to the methyl group.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (200 g). Cool the flask in an ice-salt bath to 0°C.

-

Addition of p-Toluidine: Slowly add p-toluidine (10 g) to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 g) to concentrated sulfuric acid (30 g), keeping the mixture cooled.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the p-toluidine solution. Maintain the reaction temperature at 0°C throughout the addition.

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stand for 30 minutes. Then, carefully pour the reaction mixture onto 500 mL of crushed ice with vigorous stirring.

-

Work-up and Isolation: Neutralize the resulting solution with a saturated solution of sodium carbonate until a precipitate forms. The temperature should be kept low during neutralization.

-

Purification: Filter the crude 4-methyl-3-nitroaniline, wash with cold water, and recrystallize from ethanol to yield the purified product as yellow needles.

Step 2: Synthesis of Ethyl N-(4-methyl-3-nitrophenyl)carbamate

Causality of Experimental Choices: The reaction of the primary aromatic amine (4-methyl-3-nitroaniline) with ethyl chloroformate is a standard method for the formation of an N-aryl carbamate. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves the reactants well.

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Carbamoylation: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford Ethyl N-(4-methyl-3-nitrophenyl)carbamate as a crystalline solid.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | Ethyl Group: Triplet (3H) around δ 1.2-1.4 ppm (CH₃), Quartet (2H) around δ 4.1-4.3 ppm (CH₂). Methyl Group: Singlet (3H) around δ 2.4-2.6 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.5 ppm) exhibiting characteristic splitting patterns based on their positions relative to the nitro and carbamate groups. NH Proton: A broad singlet (1H) that may be exchangeable with D₂O, typically in the δ 7.5-9.0 ppm range. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 153-155 ppm. Aromatic Carbons: Six distinct signals in the δ 115-150 ppm range, with carbons attached to the nitro and carbamate groups being significantly shifted. Ethyl Group: Signals around δ 61-63 ppm (CH₂) and δ 14-15 ppm (CH₃). Methyl Group: Signal around δ 18-20 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Carbonyl): A strong absorption band around 1700-1730 cm⁻¹. N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. C-O Stretch (Ester): A band in the 1200-1250 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 224. Fragmentation: Expect characteristic fragmentation patterns including loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially the entire carbamate functionality. |

Applications in Advanced Synthesis

The strategic placement of the nitro and protected amine groups makes Ethyl N-(4-methyl-3-nitrophenyl)carbamate a valuable intermediate in multi-step synthetic sequences, particularly in the development of pharmaceuticals and other biologically active molecules.

Role as a Protected Building Block

The primary utility of this compound stems from the ethoxycarbonyl protecting group on the nitrogen atom. This group is stable under a variety of reaction conditions, allowing for chemical modifications to be performed elsewhere on the molecule. For instance, the nitro group can be selectively reduced to an amine, which can then be further functionalized. This new amino group can participate in reactions such as amide bond formation, diazotization, or reductive amination, all while the original amino group remains protected.

Caption: A potential synthetic application workflow.

Potential in Heterocyclic Synthesis

A key application area for this intermediate is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine generates an ortho-phenylenediamine derivative (specifically, ethyl N-(3-amino-4-methylphenyl)carbamate). This resulting molecule is a prime precursor for the synthesis of substituted benzimidazoles, a scaffold commonly found in pharmaceuticals. The reaction with various aldehydes or carboxylic acids would lead to the formation of the benzimidazole ring system. Subsequently, the ethoxycarbonyl protecting group can be removed under basic or acidic conditions to yield the final target molecule.

Safety and Handling

As a nitroaromatic compound, Ethyl N-(4-methyl-3-nitrophenyl)carbamate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a strategically important chemical intermediate with well-defined synthetic routes and significant potential for application in the synthesis of complex organic molecules. Its value lies in the orthogonal nature of its functional groups, particularly the stable carbamate protection of an aniline nitrogen, which enables selective and controlled synthetic transformations. This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to effectively utilize this versatile building block in their drug discovery and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Molecular weight and formula of ethyl (4-methyl-3-nitrophenyl)carbamate

An In-Depth Technical Guide to Ethyl (4-methyl-3-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (4-methyl-3-nitrophenyl)carbamate, a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. This document details its fundamental chemical properties, synthesis, and potential applications, with a focus on the underlying scientific principles.

Core Chemical Properties

Ethyl (4-methyl-3-nitrophenyl)carbamate is an aromatic carbamate with the chemical formula C10H12N2O4.[1] Its molecular structure incorporates a nitro group and a methyl group on the phenyl ring, attached to an ethyl carbamate moiety. These features dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of Ethyl (4-methyl-3-nitrophenyl)carbamate

| Property | Value | Source |

| CAS Number | 16648-53-6 | [1] |

| Molecular Formula | C10H12N2O4 | [1][2][3][4] |

| Molecular Weight | 224.21 g/mol | [1][2][3][4][5] |

| IUPAC Name | ethyl (4-methyl-3-nitrophenyl)carbamate | |

| SMILES Code | O=C(OCC)NC1=CC=C(C)C(=O)=C1 | [1] |

Molecular Structure and Visualization

The arrangement of atoms in ethyl (4-methyl-3-nitrophenyl)carbamate is crucial for understanding its chemical behavior. The presence of the electron-withdrawing nitro group and the carbamate linkage are key features.

Sources

- 1. 16648-53-6|Ethyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 90870-20-5|4-Nitrophenyl ethyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 3-Nitrophenyl ethyl(methyl)carbamate | C10H12N2O4 | CID 72942021 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N-Ethoxycarbonyl-3-nitro-p-toluidine

This guide provides a comprehensive analysis of the spectroscopic data for N-Ethoxycarbonyl-3-nitro-p-toluidine, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design, data interpretation, and structural elucidation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , serves as a crucial building block in organic synthesis.[1] Its structure, featuring a protected amine and a nitro group on a toluidine backbone, makes it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for guiding subsequent chemical transformations.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound typically involves the protection of the amino group of 3-nitro-p-toluidine with ethyl chloroformate. The subsequent purification and characterization are critical steps to ensure the compound's suitability for further use.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded by its electron-withdrawing effect. |

| ~7.3-7.5 | dd | 1H | Ar-H | Aromatic proton ortho to the methyl group and meta to the nitro group. |

| ~7.1-7.3 | d | 1H | Ar-H | Aromatic proton ortho to the ethoxycarbonylamino group. |

| ~6.8-7.0 | br s | 1H | N-H | Amide proton, chemical shift can be variable and concentration-dependent. |

| ~4.2-4.4 | q | 2H | -O-CH₂- | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| ~2.4-2.6 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring. |

| ~1.2-1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~153-155 | C=O | Carbonyl Carbon | Typical chemical shift for a carbamate carbonyl group. |

| ~148-150 | Ar-C | C-NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~138-140 | Ar-C | C-NH | Aromatic carbon attached to the nitrogen of the carbamate. |

| ~135-137 | Ar-C | C-CH₃ | Aromatic carbon bearing the methyl group. |

| ~125-130 | Ar-CH | Aromatic CH | Aromatic carbons in the middle of the spectrum. |

| ~118-122 | Ar-CH | Aromatic CH | Aromatic carbons in the middle of the spectrum. |

| ~61-63 | -O-CH₂- | Methylene Carbon | Methylene carbon of the ethyl group. |

| ~20-22 | Ar-CH₃ | Aromatic Methyl Carbon | Methyl carbon attached to the aromatic ring. |

| ~14-16 | -CH₃ | Ethyl Methyl Carbon | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3400 | N-H Stretch | Amide | Characteristic stretching vibration of the N-H bond in the carbamate. |

| ~2900-3000 | C-H Stretch | Alkyl | C-H stretching of the methyl and ethyl groups. |

| ~1700-1730 | C=O Stretch | Carbonyl | Strong absorption due to the carbonyl group of the carbamate. |

| ~1520-1560 and ~1340-1380 | N-O Stretch | Nitro Group | Asymmetric and symmetric stretching vibrations of the nitro group. |

| ~1200-1250 | C-O Stretch | Ester | C-O stretching of the ethoxycarbonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale |

| 224 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| 178 | [M - NO₂]⁺ | Loss of the nitro group. |

| 151 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group. |

| 134 | [M - NO₂ - CO₂]⁺ | Subsequent loss of carbon dioxide from the [M - NO₂]⁺ fragment. |

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound

-

Dissolution: Dissolve 3-nitro-p-toluidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a gas chromatograph). Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This guide provides a detailed framework for the synthesis and spectroscopic analysis of this compound. While based on predicted data from analogous structures, the information presented offers a robust starting point for researchers. The provided protocols are based on standard laboratory practices and can be adapted as needed. The comprehensive interpretation of the expected spectroscopic data will aid in the unambiguous identification and characterization of this important synthetic intermediate.

References

-

PubChem. Ethyl methyl(4-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information: TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles... [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

PubChem. Ethyl (3-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Research Applications of N-Ethoxycarbonyl-3-nitro-p-toluidine: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethoxycarbonyl-3-nitro-p-toluidine, also known as Ethyl (4-methyl-3-nitrophenyl)carbamate, is a strategically important organic molecule that serves as a versatile precursor in the synthesis of a wide array of functional compounds. Its unique trifunctional architecture—a protected amine, a reactive nitro group, and a substituted aromatic ring—offers a powerful toolkit for synthetic chemists. This guide explores the core chemical properties of this compound and delineates its significant potential in two primary research domains: the synthesis of biologically active benzimidazole scaffolds for drug discovery and the development of novel azo dyes for material science. Detailed synthetic protocols, mechanistic insights, and characterization data are provided to empower researchers in leveraging this compound for their specific applications.

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 16648-53-6) is a stable, crystalline solid that has emerged as a valuable intermediate in organic synthesis.[1][2] The ethoxycarbonyl group serves as an effective protecting group for the aniline nitrogen, allowing for selective transformations at other positions of the molecule. The presence of the nitro group ortho to the protected amine and para to the methyl group makes it an ideal starting material for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[3][4] Furthermore, the aromatic amine functionality, which can be unmasked from the carbamate and the nitro group, provides a pathway to the synthesis of azo dyes. This guide will provide a comprehensive overview of the synthetic potential of this compound, with a focus on practical, well-referenced experimental methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [5] |

| Molecular Weight | 224.22 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 78.0 to 82.0 °C | [1] |

| CAS Number | 16648-53-6 | [5] |

| Purity | >98.0% (HPLC/GC) | [1][2] |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group on the benzene ring, and the ethyl group of the carbamate. The aromatic protons would likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl protons would be a singlet around 2.4 ppm. The ethyl group would present as a quartet around 4.2 ppm and a triplet around 1.3 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the carbamate (~154 ppm), the carbons of the ethyl group (~61 and ~14 ppm), and the methyl group carbon (~20 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[6][7]

Core Research Application I: Synthesis of Bioactive Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anthelmintic, antiulcer, anticancer, and antimicrobial properties.[3][8][9] this compound is an excellent precursor for the synthesis of 6-methyl-substituted benzimidazoles.

The general synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative with the aniline nitrogen still protected by the ethoxycarbonyl group.

-

Cyclization: The resulting diamine is then cyclized with a suitable one-carbon synthon to form the benzimidazole ring.

This pathway offers a controlled and high-yielding route to valuable pharmaceutical intermediates. A prime example of this application is in the synthesis of anthelmintic drugs like albendazole and fenbendazole, which, while not directly synthesized from this exact starting material, follow a very similar synthetic logic.[10][11][12]

Workflow for Benzimidazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a 2-substituted-6-methylbenzimidazole from this compound.

Caption: General workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol: Synthesis of a 6-Methylbenzimidazole Precursor

This protocol details the reduction of the nitro group, the first critical step in the synthesis of benzimidazole derivatives.

Reaction: Reduction of this compound to Ethyl (3-amino-4-methylphenyl)carbamate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl (3-amino-4-methylphenyl)carbamate.

-

The product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Tin(II) chloride in HCl: This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other functional groups like carbamates.[13] The acidic medium is necessary for the reaction to proceed.

-

Ethanol as solvent: It is a good solvent for both the starting material and the reagents and is suitable for refluxing temperatures.

-

Neutralization and filtration: The basic workup is crucial to precipitate the tin salts, allowing for their removal by filtration and simplifying the purification of the desired product.

Core Research Application II: Synthesis of Azo Dyes

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[14][15] They are widely used in the textile, printing, and food industries. The synthesis of azo dyes from this compound would first require the reduction of the nitro group to an amine, followed by the deprotection of the carbamate to yield 3,4-diaminotoluene. However, a more direct route to a novel azo dye would involve the reduction of the nitro group, diazotization of the newly formed primary amine, and subsequent coupling with an electron-rich aromatic compound.

Workflow for Azo Dye Synthesis

The following workflow outlines the synthesis of an azo dye starting from the reduced intermediate.

Caption: General workflow for the synthesis of an Azo Dye.

Detailed Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol describes the diazotization of the amine intermediate and its subsequent coupling to form an azo dye.

Reaction: Diazotization of Ethyl (3-amino-4-methylphenyl)carbamate and Coupling with 2-Naphthol.

Materials:

-

Ethyl (3-amino-4-methylphenyl)carbamate (from the previous step)

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

Part A: Diazotization

-

Dissolve Ethyl (3-amino-4-methylphenyl)carbamate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1 equivalent) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[16]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Dry the azo dye in a desiccator.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature throughout the diazotization and coupling steps is critical for obtaining a good yield of the desired product.[14][16]

-

Acidic Medium for Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) to form the diazonium salt requires an acidic environment.

-

Basic Medium for Coupling: The coupling reaction with 2-naphthol is an electrophilic aromatic substitution. The phenoxide ion, formed in the basic solution, is a much more powerful electron-donating group than the hydroxyl group, thus activating the aromatic ring for electrophilic attack by the diazonium ion.

Conclusion and Future Outlook

This compound is a highly valuable and versatile synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its utility as a precursor for biologically active benzimidazoles and vibrant azo dyes has been demonstrated through well-established synthetic transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with tailored properties. Future research could focus on expanding the library of benzimidazoles derived from this precursor and evaluating their therapeutic potential against a broader range of diseases. Furthermore, the synthesis and characterization of new azo dyes based on this molecule could lead to the development of advanced materials with unique optical and electronic properties.

References

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- The Synthesis of Azo Dyes.

- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv

- Biological activities of benzimidazole derivatives: A review.

- Anthelmintically active benzimidazole derivatives and process for preparing them.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

- Synthesis and biological evaluation of 5-substituted deriv

- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotiz

- Preparation method of fenbendazole which is benzimidazole anti-helminthic drug.

- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.

- Synthesis of an azo dye. YouTube.

- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS

- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.

- Benzimidazole derivatives, their preparation and use.

- This compound | 16648-53-6. TCI Chemicals.

- This compound.

- Albendazole synthesis. ChemicalBook.

- Benzimidazole derivatives with anthelmintic activity.

- This compound | C10H12N2O4 | CID 5104063. PubChem.

- The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. PubMed.

- New substituted benzimidazole derivatives: A patent review (2013-2014).

- Process for preparation of albendazole.

- Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach.

- Synthesis and Anthelmintic Activity of Benzimidazole Deriv

- P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applic

- Recent achievements in the synthesis of benzimidazole deriv

- ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.. IJNRD.

- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.

- Method for synthesizing albendazole.

- Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. PubMed.

- Synthesis of New Active o-Nitrophenyl Carbamates.

- A PROCESS FOR PREPAR

- Organic Carbamates in Drug Design and Medicinal Chemistry.

- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Deriv

- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- N-Ethyl-p-toluidine | C9H13N | CID 61164. PubChem.

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

Sources

- 1. This compound | 16648-53-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H12N2O4 | CID 5104063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 11. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijirset.com [ijirset.com]

- 16. youtube.com [youtube.com]

Methodological & Application

Detailed experimental protocol for synthesizing N-Ethoxycarbonyl-3-nitro-p-toluidine

Application Note & Protocol

Topic: A Detailed Experimental Protocol for the Synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Carbamate Intermediate

This compound, also known as ethyl (4-methyl-3-nitrophenyl)carbamate, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a nitro group and a carbamate moiety on a toluidine backbone, makes it a versatile precursor for the synthesis of various pharmaceutical agents and complex organic molecules. The carbamate group serves as a protected amine, which can be deprotected under specific conditions, while the nitro group can be reduced to an amine, enabling further functionalization at that position.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the N-acylation of 3-nitro-p-toluidine with ethyl chloroformate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and address critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 3-nitro-p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction requires a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Overall Reaction:

I. Critical Safety & Hazard Analysis

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

3-Nitro-p-toluidine: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen.

-

Ethyl Chloroformate: Highly corrosive, lachrymatory (causes tearing), and toxic. Reacts violently with water.

-

Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Can cause skin and eye irritation.

-

This compound (Product): Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life.

All chemical waste must be segregated and disposed of according to institutional and local hazardous waste regulations.[2]

II. Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 3-Nitro-p-toluidine | C₇H₈N₂O₂ | 152.15 | >98% | e.g., Sigma-Aldrich |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | >97% | e.g., Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99%, dried | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | e.g., Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | - |

| Brine | NaCl | 58.44 | Saturated aq. solution | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | e.g., Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | Reagent grade | - |

| Hexanes | C₆H₁₄ | 86.18 | Reagent grade | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (60 mL)

-

Thermometer and adapter

-

Condenser with a drying tube (filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

III. Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of 3-nitro-p-toluidine.

Step 1: Reaction Setup and Reagent Preparation

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser fitted with a drying tube. Ensure the entire apparatus is dry.

-

Add 3-nitro-p-toluidine (5.00 g, 32.86 mmol) to the flask.

-

Add anhydrous dichloromethane (DCM) (100 mL) to the flask to dissolve the starting material. Begin stirring to ensure complete dissolution.

-

In the dropping funnel, prepare a solution of ethyl chloroformate (3.42 mL, 3.90 g, 35.95 mmol, 1.1 eq) and triethylamine (5.50 mL, 3.99 g, 39.43 mmol, 1.2 eq) in anhydrous DCM (20 mL).

-